molecular formula C20H29N3O2 B2375752 {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine CAS No. 681835-31-4

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine

Cat. No.: B2375752
CAS No.: 681835-31-4
M. Wt: 343.471
InChI Key: GMSYJFRTJBFUDF-UHFFFAOYSA-N
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Description

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is a synthetic organic compound that features a phenyl ring substituted with two piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 3,5-diaminobenzoic acid with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine moieties can be substituted with other amines or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the fully reduced amine.

    Substitution: The major products are the substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and stability of the resulting materials.

Mechanism of Action

The mechanism of action of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • {3,5-Bis[(2-ethylpiperidin-1-yl)carbonyl]phenyl}amine
  • {3,5-Bis[(2-propylpiperidin-1-yl)carbonyl]phenyl}amine
  • {3,5-Bis[(2-butylpiperidin-1-yl)carbonyl]phenyl}amine

Uniqueness

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is unique due to the presence of two piperidine moieties, which can enhance its binding affinity and specificity for certain biological targets

Properties

IUPAC Name

[3-amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-7-3-5-9-22(14)19(24)16-11-17(13-18(21)12-16)20(25)23-10-6-4-8-15(23)2/h11-15H,3-10,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYJFRTJBFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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